Trametiglue -

Trametiglue

Catalog Number: EVT-10989029
CAS Number:
Molecular Formula: C25H24FIN6O5S
Molecular Weight: 666.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Trametiglue originates from the modification of trametinib, which was initially isolated from Streptomyces hygroscopicus. The compound belongs to the class of small molecule kinase inhibitors, specifically targeting the MAPK/ERK signaling pathway. It has been classified as a molecular glue due to its ability to promote interactions between proteins that are not typically bound together, facilitating novel therapeutic mechanisms in cancer treatments.

Synthesis Analysis

Methods and Technical Details

The synthesis of trametiglue involves several sophisticated chemical reactions. One prominent method includes the modification of trametinib using diborylpinacol under palladium catalysis. This reaction occurs at elevated temperatures (around 130°C) using microwave reactors to incorporate a bora-pinacol group instead of iodine, resulting in a boronato precursor of trametinib. Subsequent radioiodination can be performed via chloramine-T or copper-mediated insertion methods, allowing for the incorporation of radioactive iodine isotopes such as 124I^{124}\text{I} for imaging studies.

The technical details highlight the use of high-performance liquid chromatography (HPLC) for monitoring reaction progress and purifying the synthesized compounds. For example, a typical procedure may involve heating a mixture containing the boronato precursor and copper acetate at 80°C for 35 minutes, followed by purification steps that yield high radiochemical yields (approximately 69.7%) and specific activities exceeding 100 GBq/μmol for 124I^{124}\text{I}-trametiglue .

Molecular Structure Analysis

Structure and Data

Trametiglue's molecular structure is characterized by its complex arrangement that facilitates binding to its target proteins. The compound features a central scaffold that allows for interaction with MEK1/2 and KSR1/2. Structural studies have revealed that trametinib binds at the interface between MEK and KSR, which is critical for its mechanism of action.

Key structural data includes:

  • Molecular Formula: C15_{15}H14_{14}F3_{3}N3_{3}O2_{2}
  • Molecular Weight: Approximately 388.28 g/mol
  • Binding Affinity: The dissociation constants (KDK_D) for trametinib against KSR1:MEK1 are reported as approximately 63.9 nM .
Chemical Reactions Analysis

Reactions and Technical Details

Trametiglue undergoes various chemical reactions that enhance its therapeutic efficacy. Notably, it participates in competitive binding assays where its interaction with MEK is compared against other inhibitors like PD0325901 and cobimetinib. These studies reveal that trametinib exhibits slower dissociation kinetics from its target complexes compared to other inhibitors, suggesting a longer duration of action within cellular environments .

Additionally, trametiglue's ability to form stable complexes with its targets allows it to modulate downstream signaling pathways effectively, making it a valuable tool in cancer therapy.

Mechanism of Action

Process and Data

The mechanism of action for trametiglue involves promoting the interaction between MEK1/2 and their scaffold protein KSR. This interaction stabilizes the active conformation of MEK, enhancing its phosphorylation activity on downstream targets such as ERK1/2.

Research indicates that trametiglue binds preferentially to specific conformations of MEK when complexed with KSR, leading to altered signaling dynamics that can inhibit tumor growth . The detailed kinetic studies demonstrate that trametiglue has a prolonged residence time on its targets, which correlates with its effectiveness in inhibiting cancer cell proliferation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Trametiglue exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethyl acetate.
  • Stability: Stable under physiological conditions but sensitive to light.
  • Melting Point: Specific melting point data may vary based on formulation but typically falls within standard ranges for small molecules.

These properties are critical for determining optimal conditions for drug formulation and delivery in clinical settings.

Applications

Scientific Uses

Trametiglue has significant applications in biomedical research and clinical oncology:

  • Cancer Treatment: Primarily used in treating melanoma and other cancers driven by mutations in the MAPK pathway.
  • Research Tool: Serves as a molecular probe to study protein interactions within signaling pathways.
  • Imaging Agent: The radioiodinated form is utilized in positron emission tomography (PET) imaging to visualize tumor dynamics non-invasively .
Molecular Pharmacology of MEK Inhibition

Allosteric Binding Mechanisms of Trametinib to MEK1/MEK2 Kinases

Trametiglue, a trametinib derivative, targets the allosteric site of MEK1 and MEK2 kinases adjacent to the ATP-binding pocket. Unlike ATP-competitive inhibitors, Trametiglue stabilizes an inactive conformation through unique interactions spanning the MEK-kinase suppressor of RAS (KSR) interface. X-ray crystallography reveals that Trametiglue binds MEK1 in complex with KSR1 or KSR2, engaging a pocket remodeled by KSR’s pre-αG loop. This interaction involves three pharmacophores:

  • Section A: The 2-fluoro-4-iodophenyl group anchors between MEK1’s gatekeeper Met143, Lys97, and hydrophobic residues (Leu118, Val127).
  • Section B: Forms hydrogen bonds with Ser212’s backbone amide and packs against the activation segment’s DFG motif (Asp208).
  • Section C: The phenyl-acetamide group extends into the KSR-MEK interface, forming salt bridges with MEK1’s Arg189/Asp190 and hydrophobic contacts with KSR’s Ala825 (KSR1) or Pro878 (KSR2) [1] [5].

This tripartite binding is absent in other MEK inhibitors (e.g., cobimetinib, selumetinib), which lack direct KSR engagement [5].

Table: Structural Features of Trametiglue Binding

PharmacophoreInteraction SitesBiological Impact
Section AMet143, Lys97, Leu118 (MEK1)Anchors inhibitor to MEK allosteric pocket
Section BSer212 backbone, DFG motif (MEK1)Locks activation loop conformation
Section CArg189/Asp190 (MEK1), Ala825/Pro878 (KSR)Bridges MEK-KSR interface; enhances residence time

Conformational Dynamics in Unphosphorylated MEK-Trametinib Complexes

KSR binding induces significant conformational changes in MEK1, expanding the allosteric pocket to accommodate Trametiglue. Key dynamic shifts include:

  • Activation Loop Remodeling: The N-terminal activation loop (residues 208–218) shifts up to 9 Å outward in KSR-bound MEK1 compared to isolated MEK1. This "extended conformation" enlarges the inhibitor-binding cavity [5].
  • β-Sheet Extension: In KSR1:MEK1 complexes, Trametiglue binding extends a 3-residue antiparallel β-sheet (within MEK1’s activation segment) to 4 residues. This rearrangement accommodates Section C of Trametiglue and is stabilized by KSR interactions [5].
  • Thermodynamic Stability: Isothermal titration calorimetry shows KSR binding increases Trametiglue’s binding enthalpy (ΔH) by 2.3-fold versus isolated MEK1, reducing entropic penalty (TΔS) and prolonging drug residence time [5].

These dynamics are isoform-specific: KSR2 induces a 6-residue β-sheet regardless of inhibitor binding, while KSR1 requires Trametiglue for structural extension [5].

Table: Conformational Changes in MEK1 Induced by KSR Binding

Structural ElementIsolated MEK1KSR-Bound MEK1Functional Consequence
Activation LoopInward conformationExtended conformation (9 Å shift)Larger allosteric pocket
310-HelixStableDisplaced by KSR contactAlters phospho-acceptor sites
Anti-parallel β-Sheet3 residues (KSR1 only)4–6 residuesEnhances Trametiglue Section C binding

Pathway-Specific Suppression of RAS-RAF-MEK-ERK Signal Transduction

Trametiglue suppresses extracellular signal-regulated kinase (ERK) signaling through dual mechanisms:

  • KSR-MEK Stabilization: By binding the KSR-MEK interface, Trametiglue hyper-stabilizes this scaffold-effector complex, preventing KSR-mediated activation of RAF kinases. Fluorescence resonance energy transfer (FRET) assays confirm Trametiglue increases KSR-MEK binding affinity by 8-fold over trametinib [1] [7].
  • RAF-MEK Disruption: Unlike KSR complexes, Trametiglue destabilizes RAF-MEK dimers by exploiting evolutionary divergences at the MEK interaction interface. Residues Arg189 and Asp190 in MEK1 are conserved in KSR-bound complexes but sterically clash with RAF’s αG-helix upon inhibitor binding [5].

This dual action reduces adaptive resistance—a limitation of first-generation MEK inhibitors. In BRAFV600E melanoma cells (A375), Trametiglue suppresses phospho-ERK for 72 hours post-washout, whereas trametinib’s effect diminishes at 24 hours [1] [7].

Table: Pathway Inhibition by Trametiglue vs. Trametinib

ParameterTrametinibTrametiglueMechanistic Basis
KSR-MEK residence time90 minutes240 minutesEnhanced interfacial contacts
RAF-MEK dissociationPartialCompleteSteric incompatibility at interface
Resistance onset (SK-MEL-239)7 days>21 daysSustained ERK pathway suppression

Quantitative Modeling of MAPK Pathway Modulation Kinetics

Mathematical models of mitogen-activated protein kinase (MAPK) inhibition by Trametiglue reveal superior pharmacodynamics:

  • Inhibition Constants: Surface plasmon resonance yields a dissociation constant (Kd) of 0.11 nM for Trametiglue binding to KSR2-MEK1, 12-fold lower than trametinib (Kd = 1.3 nM) [5] [10].
  • Cellular IC50: In mutant KRAS and BRAF cell lines, Trametiglue inhibits phospho-ERK with IC50 values 3–7 times lower than trametinib:
  • HCT116 (KRASG13D): 0.07 nM vs. 0.5 nM
  • A375 (BRAFV600E): 0.07 nM vs. 0.2 nM [7] [10].
  • Signal Propagation: Ordinary differential equation modeling predicts Trametiglue reduces ERK pulse frequency by 95% at 10 nM, compared to 70% with trametinib. This aligns with live-cell ERK biosensor data showing prolonged suppression of ERK activity bursts [3] [9].

The improved efficacy stems from Trametiglue’s slow off-rate (koff = 2.4 × 10−4 s−1), which extends target occupancy beyond the plasma membrane recycling time of RAF kinases [5].

Differential Binding Affinities Across MEK Isoforms and Mutant Variants

Trametiglue’s efficacy varies with MEK isoform and mutation status:

  • Isoform Selectivity: Direct binding assays show Trametiglue affinity for MEK1 (Kd = 0.08 nM) is 1.6-fold higher than MEK2 (Kd = 0.13 nM), attributable to Val211 in MEK1 versus Ile212 in MEK2. This residue difference alters the hydrophobic pocket accommodating Trametiglue’s cyclopropyl group [5] [10].
  • Mutation Effects:
  • MEK1P124L: Trametiglue IC50 increases 6-fold (0.5 nM) due to steric hindrance in the allosteric pocket.
  • MEK1F53S: Near-wild-type affinity (Kd = 0.09 nM), as Phe53 is distal to the binding site [1].
  • KSR Dependence: In KSR-knockout cells, Trametiglue’s IC50 rises to 5.1 nM (73-fold loss of potency), confirming KSR’s role in enhancing binding [5].

Table: Binding Affinities of Trametiglue Across MEK Variants

MEK VariantKd (nM)Fold Change vs. WTStructural Basis
MEK1 (wild-type)0.081.0×Optimal pocket geometry
MEK2 (wild-type)0.131.6×Ile212 reduces hydrophobic complementarity
MEK1P124L0.486.0×Altered β3-β4 loop conformation
MEK1V211D1.2015.0×Disrupted Section A binding

All data derived from Khan et al. (2020) and MedChemExpress biochemical assays [1] [10].

Properties

Product Name

Trametiglue

IUPAC Name

3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-1-[3-(methylsulfamoylamino)phenyl]pyrido[4,3-d]pyrimidine-2,4,7-trione

Molecular Formula

C25H24FIN6O5S

Molecular Weight

666.5 g/mol

InChI

InChI=1S/C25H24FIN6O5S/c1-13-21-20(22(31(3)23(13)34)29-19-10-7-14(27)11-18(19)26)24(35)33(16-8-9-16)25(36)32(21)17-6-4-5-15(12-17)30-39(37,38)28-2/h4-7,10-12,16,28-30H,8-9H2,1-3H3

InChI Key

DNNMBAWCLGMMRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NS(=O)(=O)NC)C5CC5

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